molecular formula C₁₉H₁₇N₃O₃ B1145416 (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb CAS No. 1370438-57-5

(1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb

Cat. No.: B1145416
CAS No.: 1370438-57-5
M. Wt: 335.36
InChI Key:
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Description

(1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole ring fused with a tetrahydropyridoindole framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Construction of the Tetrahydropyridoindole Framework: This involves the condensation of the benzodioxole derivative with an appropriate indole precursor under acidic or basic conditions.

    Final Cyclization and Functionalization: The final step includes cyclization and functionalization to introduce the carb group, often using reagents like carbonyldiimidazole or similar activating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole: A closely related compound with a similar structure but lacking the carb group.

    (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carboxamide: Another related compound with an amide group instead of the carb group.

Uniqueness

The presence of the carb group in (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb imparts unique chemical and biological properties. This functional group can participate in various chemical reactions, enhancing the compound’s reactivity and potential applications. Additionally, the carb group may influence the compound’s interaction with biological targets, contributing to its unique mechanism of action and therapeutic potential.

Properties

CAS No.

1370438-57-5

Molecular Formula

C₁₉H₁₇N₃O₃

Molecular Weight

335.36

Synonyms

Tadalafil Amide Impurity

Origin of Product

United States

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